Diatrizoate

Catalog No.
S001956
CAS No.
117-96-4
M.F
C11H9I3N2O4
M. Wt
613.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diatrizoate

CAS Number

117-96-4

Product Name

Diatrizoate

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid

Molecular Formula

C11H9I3N2O4

Molecular Weight

613.91 g/mol

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)

InChI Key

YVPYQUNUQOZFHG-UHFFFAOYSA-N

SMILES

Array

solubility

VERY SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN DIMETHYLFORMAMIDE, ALKALI HYDROXIDE SOLUTIONS
In water, 5.0X10+5 mg/L at 25 °C
1.07e-01 g/L

Synonyms

Amidotrezoate, Amidotrizoate, Benzoic acid, 3,5-bis(acetylamino)-2,4,6-triiodo-, Diatrizoate, Diatrizoate Sodium, Diatrizoate, Sodium, Diatrizoate, Sodium-Magnesium, diatrizoic acid, Hypaque, Hypaque 50, Sodium Diatrizoate, Sodium-Magnesium Diatrizoate, Urogranoic Acid, Urothrast, Urotrast

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I

The exact mass of the compound Diatrizoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly sol in water, alcohol; sol in dimethylformamide, alkali hydroxide solutionsin water, 5.0x10+5 mg/l at 25 °c1.07e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760390. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diatrizoate is a foundational, tri-iodinated benzoic acid derivative primarily used as an X-ray contrast agent. As an ionic, high-osmolality contrast medium (HOCM), its core function relies on the high atomic weight of iodine to provide radiodensity for imaging. It is almost exclusively procured and formulated as a salt, most commonly a mixture of meglumine diatrizoate and sodium diatrizoate, to enhance solubility and balance physicochemical properties for clinical use in gastrointestinal and vascular imaging. Its procurement is often driven by its established use in specific protocols and its cost-effectiveness compared to newer, non-ionic agents.

Substituting Diatrizoate formulations with chemically distinct alternatives like non-ionic, low-osmolality contrast media (LOCM) such as Iohexol or Iopamidol is a significant process and formulation change, not a simple procurement swap. The fundamental difference lies in osmolality; Diatrizoate solutions are highly hypertonic to blood, a property that directly influences fluid dynamics, patient tolerance, and the incidence of adverse effects. This high osmolality is a key performance characteristic in certain gastrointestinal applications where it creates a laxative effect by drawing fluid into the bowel. Conversely, this same property makes it unsuitable for applications where lower osmolality is critical for patient safety, such as intravascular injections in high-risk patients. Therefore, selecting Diatrizoate over an LOCM is a deliberate choice based on a specific risk-benefit-cost analysis for a given application, not on interchangeable chemical equivalence.

High Osmolality: A Defining Feature for Specific Applications and Handling Considerations

Diatrizoate-based formulations are characterized by high osmolality, a key differentiator from modern non-ionic agents. A typical intravascular formulation of diatrizoate meglumine and sodium (MD-76R) exhibits an osmolality of 1551 mOsm/kg. This is over 5 times the osmolality of human blood (~290 mOsm/kg) and more than double that of non-ionic, low-osmolality agents like Iohexol (~672 mOsm/kg) at similar iodine concentrations. This property is directly responsible for a higher incidence of side effects like pain and heat sensation upon injection compared to non-ionic alternatives.

Evidence DimensionOsmolality (at ~370 mgI/mL)
Target Compound Data1551 mOsm/kg (Diatrizoate Meglumine/Sodium mixture)
Comparator Or BaselineIohexol: ~672 mOsm/kg; Human Blood: ~290 mOsm/kg
Quantified Difference>2.3x higher than Iohexol; >5.3x higher than blood
ConditionsCommercial formulations for intravascular injection.

This high osmolality is a critical selection factor; it is leveraged for effect in GI studies but requires careful patient management and hydration in intravascular uses, making it a less preferred but cost-effective choice in low-risk scenarios.

Lower Viscosity: Favorable Handling and Injection Properties Compared to Some Non-Ionic Agents

In contrast to its high osmolality, diatrizoate formulations exhibit comparatively low viscosity, which is a significant advantage for handling and injection. A diatrizoate meglumine/sodium solution (MD-76R, 370 mgI/mL) has a viscosity of 10.5 cP at 37°C. This is lower than some non-ionic agents at similar iodine concentrations. For instance, a study comparing multiple agents found that diatrizoate had one of the lowest viscosities, while non-ionic dimers like iodixanol and iotrolan had the highest. Lower viscosity facilitates easier and more rapid injection through small-bore catheters, a critical processability parameter in angiographic procedures.

Evidence DimensionViscosity at 37°C
Target Compound Data10.5 cP (Diatrizoate Meglumine/Sodium, 370 mgI/mL)
Comparator Or BaselineIohexol (350 mgI/mL): 10.4 cP; Iodixanol (320 mgI/mL): 11.8 cP
Quantified DifferenceComparable to Iohexol, but lower than non-ionic dimers.
ConditionsCommercial formulations at body temperature (37°C).

For applications requiring rapid bolus injection or use with fine catheters, the lower viscosity of diatrizoate can be a key procurement advantage, simplifying handling and improving procedural efficiency.

Formulation with Meglumine/Sodium Salts: Balancing Solubility, Viscosity, and Toxicity

Diatrizoate is typically formulated as a mixed salt of meglumine and sodium to optimize its properties. Meglumine salts generally offer better solubility and lower toxicity compared to sodium salts alone. However, sodium salts provide a higher iodine content per unit weight and contribute less to viscosity than the bulkier meglumine cation. Commercial formulations like Gastrografin (660 mg/mL meglumine diatrizoate and 100 mg/mL sodium diatrizoate) are precisely balanced to achieve high iodine concentration (367 mgI/mL) while maintaining acceptable viscosity and a pH of 6.0-7.6 for stability and patient tolerance. This balance is a key manufacturability and performance attribute.

Evidence DimensionFormulation Strategy
Target Compound DataProcured as Diatrizoic acid (117-96-4) for conversion into mixed meglumine/sodium salts.
Comparator Or BaselineSingle-salt formulations (e.g., pure sodium diatrizoate).
Quantified DifferenceMixed salts are preferred to reduce adverse effects while maintaining high iodine concentration and manageable viscosity.
ConditionsAqueous solutions for oral, rectal, or intravascular administration.

Procuring Diatrizoic acid allows for flexible formulation into optimized mixed-salt solutions, a critical step for developing a product that balances efficacy (iodine content), processability (viscosity), and safety (reduced toxicity).

Adverse Reaction Profile: Quantifiably Higher Incidence than Non-Ionic Comparators

The higher osmolality of ionic Diatrizoate directly correlates with a higher rate of adverse reactions compared to non-ionic, low-osmolality agents. In a comparative study of 1465 patients undergoing CT scans, the frequency of side effects with diatrizoate was 7.0%. In stark contrast, the non-ionic comparator Iopamidol showed a reaction frequency of only 0.5% in the same study. Another source indicates the rate of mild reactions (nausea, mild urticaria) for ionic media is around 15%, versus 3% for non-ionic media. This evidence provides a clear, quantitative basis for material selection based on patient risk profile and procedural context.

Evidence DimensionFrequency of Adverse Reactions (All severities)
Target Compound Data7.0%
Comparator Or BaselineIopamidol (non-ionic): 0.5%; Iothalamate (ionic): 5.1%
Quantified Difference14x higher incidence of side effects compared to Iopamidol.
ConditionsIntravenous administration for contrast-enhanced CT scans in 1465 patients.

This data allows for a calculated procurement decision: Diatrizoate is a cost-effective option for routine procedures in low-risk patients, while the higher cost of non-ionic agents is justified for patients with pre-existing conditions or higher risk profiles.

Gastrointestinal Tract Imaging (Oral/Rectal Administration)

Diatrizoate is a primary choice for radiographic examination of the GI tract, especially when barium sulfate is contraindicated, such as in cases of suspected bowel perforation. Its high osmolality, a disadvantage in vascular applications, is leveraged here to draw water into the bowel, which can help delineate structures and has a mild laxative effect. This makes it particularly suitable for oral or rectal administration in CT scans to distinguish bowel loops from adjacent organs.

Cost-Sensitive Intravascular Procedures in Low-Risk Patients

Due to a well-documented higher incidence of adverse effects compared to non-ionic media, Diatrizoate's use in intravascular procedures is best suited for patient populations without significant risk factors (e.g., pre-existing renal impairment). Its lower procurement cost makes it a viable economic choice for routine angiography or urography where the benefits of a low-osmolality agent do not outweigh the significant cost differential.

Formulation of High-Concentration, Low-Viscosity Contrast Media

The favorable viscosity profile of Diatrizoate allows for the formulation of high-concentration solutions (e.g., 370 mgI/mL) that remain readily injectable. The use of mixed meglumine and sodium salts is a key formulation strategy to achieve this, balancing the high iodine contribution of sodium with the superior solubility and tolerance of meglumine. This makes the base compound, Diatrizoic acid, a valuable precursor for manufacturing contrast agents optimized for procedures requiring rapid, high-volume injection.

Physical Description

Solid

Color/Form

WHITE POWDER
Crystals from dilute dimethylformide
Crystals from ethanol (aqueous)

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

613.7696 Da

Monoisotopic Mass

613.7696 Da

Heavy Atom Count

20

LogP

3.3
log Kow = 1.37 (est)
3.3

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of nitrogen and iodine/.

Appearance

Solid powder

Melting Point

250
> 300 °C

UNII

5UVC90J1LK

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used, alone or in combination, for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography. It can be used for imaging the gastrointestinal tract in patients allergic to barium.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Contrast Media; Diagnostic Agents

Therapeutic Uses

Contrast Media
Osmotic agent; the osmotic effect of diatrizoate sodium, and diatrizoate meglumine and diatrizoate sodium combination solutions draws fluid into the intestine, thus helping to dislodge the meconium impaction. /Diatrizoates/
Diagnostic aid, radiopaque; organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.
Diagnostic aid (radiopaque medium). /Meglumine Diatrizoate/
For more Therapeutic Uses (Complete) data for DIATRIZOATE (24 total), please visit the HSDB record page.

Pharmacology

Diatrizoate is the most commonly used water-soluble, iodinated, radiopaque x-ray contrast medium. Radiopaque agents are drugs used to help diagnose certain medical problems. They contain iodine, which blocks x-rays. Depending on how the radiopaque agent is given, it localizes or builds up in certain areas of the body. The resulting high level of iodine allows the x-rays to make a "picture" of the area. The areas of the body in which the radiopaque agent localizes will appear white on the x-ray film. This creates the needed distinction, or contrast, between one organ and other tissues. The contrast will help the doctor see any special conditions that may exist in that organ or part of the body.
Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of diatrizoate is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain diatrizoate meglumine from body parts that do not contain this agent and allows for visualization of different body structures.

MeSH Pharmacological Classification

Contrast Media

ATC Code

V - Various
V08 - Contrast media
V08A - X-ray contrast media, iodinated
V08AA - Watersoluble, nephrotropic, high osmolar x-ray contrast media
V08AA01 - Diatrizoic acid

Mechanism of Action

Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space.
Radiocontrast medium induced nephrotoxicity is a major clinical problem. There is considerable interest in reducing the incidence of acute renal failure due to the use of radiocontrast media (RCM). Reduction of renal blood flow and direct toxic effect on renal tubular epithelial cells have been postulated as major causes of RCM nephropathy. Understanding the molecular mechanisms by which RCM cause cell damage may allow the development of pharmacological therapy to prevent their nephrotoxicity. In this work we have investigated the signaling pathways that may be affected by RCM. The incubation of human renal tubular proximal cells with sodium diatrizoate, iopromide and iomeprol caused a marked dephosphorylation of the kinase Akt on Ser473 within 5min of incubation. RCM also caused a decrease in cell viability, which was substantially alleviated by transfecting the cells with a constitutively active form of Akt. Further downstream targets of Akt, including the Forkhead family of transcription factors FKHR and FKHRL1, were also dephosphorylated by RCM at Thr24 and Thr32, respectively. The P70S6 kinase was also dephosphorylated at Thr389 and Ser371 by RCM. However there was a more dramatic decrease in phosphorylation of the phosphorylated form of mammalian target of rapamycin (mTOR) and of the extracellular-signal regulated kinases (ERK) 1/2 caused by sodium diatrizoate than by iopromide. These results demonstrate the effect of RCM on some intracellular signaling pathways that may allow understanding of the mechanism of their toxicity and may allow the development of strategies to overcome their adverse effects.

Vapor Pressure

3.6X10-15 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117-96-4

Absorption Distribution and Excretion

However, it is not metabolized but excreted unchanged in the urine, each diatrizoate molecule remaining "obligated" to its sodium moiety. The liver and small intestine provide the major alternate route of excretion for diatrizoate. Injectable radiopaque diagnostic agents are excreted unchanged in human milk. Saliva is a minor secretory pathway for injectable radiopaque diagnostic agents.
Diatrizoate meglumine is excreted in breast milk following intravascular administration.
Diatrizoate sodium is very poorly absorbed from the GI tract. In some patients, especially infants and patients with engorgement of the intestinal mucosa, small amounts of the drug may be absorbed from the GI tract and occasionally produce partial visualization of the urinary tract. Following intravesical instillation of diatrizoate sodium, only small amounts of the drug are absorbed into blood through the bladder. Some absorption of diatrizoate sodium into blood may also occur through serous membranes such as the peritoneum or pleura. The drug is rapidly absorbed after IM or subcutaneous injection.
Diatrizoate sodium is rapidly distributed throughout extracellular fluid following intravascular administration. Less than 5% of the drug appears to be bound to plasma proteins.
Diatrizoates, when administered intravenously, cross the placenta and are evenly distributed in fetal tissues. Intra-amniotic injection of diatrizoates has been reported to suppress the fetal thyroid gland.
For more Absorption, Distribution and Excretion (Complete) data for DIATRIZOATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic behavior of 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,5-diamino-2,4,6 -triiodobenzoate was examined. Drug retention in rabbits was monitored with a gamma camera. Diatrizoate was partially deacetylated by liver microsomes to 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,4-diamino-2,4,6-triiodobenzoate. The rabbit converted some of 3,5-diamino-2,4,6-trioodobenzoate to a urinary metabolite which was similar to that formed by liver microsomes.

Associated Chemicals

Diatrizoate Meglumine; 131-49-7
Meglumine diatrizoate mixture with sodium diatrizoate; 8064-12-8

Wikipedia

Diatrizoate

Drug Warnings

Contrast Media
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Diatrizoates, systemic (Parenteral solutions)/
The most common complication of splenoportography is internal bleeding. Fatal hemorrhage has occurred rarely, but leakage of up to 300 mL of blood from the spleen is apparently common. Blood transfusions and rarely splenectomy may be required.
Intestinal necrosis and GI tract perforation leading to death have been associated with rectal administration of diatrizoate solutions in the investigational treatment of meconium ileus in infants.
For more Drug Warnings (Complete) data for DIATRIZOATE (37 total), please visit the HSDB record page.

Biological Half Life

Following rapid IV injection of diatrizoate sodium in patients with normal renal function, blood drug concentrations peak immediately, fall rapidly within 5-10 minutes, and then decline with a halflife of about 30-60 minutes. In patients with severely impaired renal function, the blood drug halflife is reported to be 20-140 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Derived from benzoic acid by (1) nitration to the 3,5-dinitro acid, (2) reduction by means of stannous chloride or other reducing agent to the corresponding diamino acid, (3) iodination with iodine monochloride in acetic acid to the 2,4,6-triiodo derivative, or (4) acetylation of the amino groups by use of acetic anhydride.
Diatrizoic acid is reacted with equimolar quantity of NaOH, usually in water for injection to produce soln of required concn. /Sodium diatrizoate/
Diatrizoic acid is reacted with an equimolar quantity of methylglucamine (meglumine), usually in water for injection, to produce a solution of the required concentration. /Diatrizoate meglumine/

General Manufacturing Information

Information available in 2005 indicated that Meglumine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/
Information available in 2005 indicated that Sodium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/
Information available in 2005 indicated that Lysine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Germany, Hungary (1,2)
Information available in 2005 indicated that Calcium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Brazil, Spain (1,2)

Analytic Laboratory Methods

Analyte: Diatrizoate; matrix: blood, tissue; procedure: high performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 710 ng/mL
Analyte: Diatrizoate; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 238 nm
IODINATED RADIOCONTRAST AGENTS, INCLUDING DIATRIZOIC ACID, WERE SEPARATED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.
Analyte: diatrizoic acid; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DIATRIZOATE (30 total), please visit the HSDB record page.

Storage Conditions

Protect from light. Store at 20-25 °C (68-77 °F); avoid excessive heat.

Interactions

Neurologic effects, including paraplegia, of diatrizoates may increase during aortography when diatrizoates are administered after hypertensive agents used to increase contrast; this increase is due to contraction of vessels in the splanchic circulation, which forces more of the contrast material into the vessels leading to the spine and spinal cord.
Incidence of delayed (more than 1 hour after administration) reactions (eg. hypersensitivity, fever, skin rash, flu-like symptoms, joint pain, flushing, pruritus, emesis, hypotension, dizziness) to intravenous contrast media may be increased in patients who have received interleukin-2; some symptoms may resemble a "recall" reaction to interleukin-2; supportive medical treatment may be necessary if symptoms are significant; there is some evidence that incidence is reduced if contrast media administration is delayed until 6 weeks after interleukin-2 administration.
Concurrent use /of chymopapain/ with diatrizoates may increase the risk of toxicity, especially if either agent enters the subarachnoid space; it is strongly recommended that diskography not be performed as part of the chemonucleolysis procedure.
Concurrent intravascular administration of diatrizoates with beta-adrenergic blocking agents may increase the risk of moderate to severe anaphylactoid reaction; also, hypotensive effects may be exacerbated; discontinuation of the beta-adrenergic blocking agent may be advisable before administration of contrast media in patients with other risk factors.
For more Interactions (Complete) data for DIATRIZOATE (9 total), please visit the HSDB record page.

Stability Shelf Life

Preparations containing diatrizoate sodium should be protected from strong light.

Dates

Last modified: 09-12-2023

Unexpected degradation and deiodination of diatrizoate by the Cu(II)/S(IV) system under anaerobic conditions

Jingxin Yang, Yujie Luo, Xianghui Fu, Zijun Dong, Chuan Wang, Hong Liu, Chengchun Jiang
PMID: 33957311   DOI: 10.1016/j.watres.2021.117137

Abstract

Transition metal catalyzed sulfite auto-oxidation is a promising technology used in water and wastewater treatment for the elimination of contaminants. In the literature, this process has been reported to be efficient only in the presence of oxygen. However, in this study, we unexpectedly found that the degradation of diatrizoate (DTZ) by a system based on the combination of copper ion and sulfite (Cu(II)/S(IV)) reached over 95% under anaerobic conditions, but was considerably retarded under aerobic conditions at pH 7. Furthermore, it was found that Cu(I), generated from the cleavage of the CuSO
complex, was the main reactive species responsible for the degradation of DTZ by the Cu(II)/S(IV) system under anaerobic conditions. In fact, the absence of oxygen promoted the accumulation of Cu(I). The concomitant release of the iodide ion with the degradation of DTZ indicated that the anaerobic degradation of DTZ by the Cu(II)/S(IV) system mainly proceeded through the deiodination pathway, which was also confirmed by the detection of deiodinated products. The anaerobic degradation of DTZ was favored at higher initial concentrations of Cu(II) or sulfite in this system. Since the CuSO
complex, the precursor of Cu(I), was formed mainly at pH 7, the highest anaerobic degradation of DTZ was achieved at pH 7. An increase in reaction temperature considerably enhanced the degradation of DTZ by the Cu(II)/S(IV) system with an apparent activation energy of 119.4 kJ/mol. The presence of chloride, bicarbonate and humic acid slightly influenced the anaerobic degradation of DTZ. The experiments with real water samples also demonstrated the effectiveness of the degradation of DTZ by the Cu(II)/S(IV) system under anaerobic conditions.


Positive Oral Contrast Solution at MDCT for Suspected Acute Appendicitis in Adults: Rate of Appendiceal Luminal Filling of Normal and Inflamed Appendixes

Stephen J Tang, Perry J Pickhardt, David U Kim, B Dustin Pooler
PMID: 31483140   DOI: 10.2214/AJR.18.21019

Abstract

The purpose of this study was to assess the rate of appendiceal filling with a positive oral contrast solution at MDCT performed for suspected acute appendicitis in adults.
We performed a retrospective review of MDCT in 684 consecutive adult patients with suspected acute appendicitis in a 19-month period. Patients were excluded if no positive oral contrast solution (500 mL each of water and polyethylene glycol and 30 mL diatrizoate) was given or if the appendix was not visible or absent. After exclusion, images of 519 patients (mean age ± SD, 37.4 ± 16.0 years; 335 women, 184 men) were reviewed for cecal contrast opacification and appendiceal filling. Imaging findings were recorded as positive or negative for acute appendicitis using all available clinical and pathologic data as a reference standard. A control series of CT colonography (CTC) screening examinations (overnight preparation with universal cecal opacification) in 2552 adults without symptoms of appendicitis was also reviewed.
Cecal opacification was confirmed in 313/519 (60.3%) patients, with no difference between those considered to be positive (68/107, 63.6%) or negative (245/412, 59.5%) for appendicitis (
= 0.506). When positive oral contrast solution reached the cecum, appendiceal filling was seen in none of the 68 (0%) with appendicitis and in 205 of the 245 (83.7%) without appendicitis (
< 0.0001). Among CTC control subjects, appendiceal filling was similar to the cohort considered to be without appendicitis (2240/2552 [87.8%],
= 0.070).
In MDCT for suspected acute appendicitis, luminal filling of the noninflamed appendix exceeds 80% when positive oral contrast solution reaches the cecum, indicating results similar to screening CTC. The appendix did not fill in proven acute appendicitis, indicating appendiceal filling may allow exclusion of appendicitis with high certainty. These results suggest positive oral contrast solution may augment diagnostic accuracy and confidence in cases of suspected acute appendicitis.


Ultrasensitive Fluorescence Detection of Alzheimer's Disease Based on Polyvalent Directed Peptide Polymer Coupled to a Nanoporous ZnO Nanoplatform

Sang-Choon Lee, Hyun-Hee Park, Sang-Heon Kim, Seong-Ho Koh, Sung-Hwan Han, Moon-Young Yoon
PMID: 30938150   DOI: 10.1021/acs.analchem.8b03735

Abstract

Amyloid-beta 42 (Aβ
), the key biomarker of Alzheimer's disease (AD), aggregates to form neurotoxic amyloid plaques. In this work, we modified two fluorescein isothiocyanate-labeled Aβ
-targeting peptides and designed an Aβ
-specific ultrasensitive polyvalent-directed peptide polymer (PDPP) to enhance AD diagnosis sensitivity. The dissociation constant of Aβ
by PDPP was 10
-fold higher than the single-site-directed peptide. The improved binding was due to the ability of PDPP to detect multiple receptors on the target. The power of the PDPP diagnostic probe was verified in its application to detect Aβ
in cerebrospinal fluid (CSF), which showed a lower limit of detection (LOD) in the fg mL
range that is more sensitive than detection by antibodies or single peptides. In addition, we present a novel ultrasensitive diagnostic system using an array of nanoporous ZnO nanoparticles, which play a role in fluorescence signal amplification, to further improve AD diagnosis sensitivity. We enhanced the signal on the basis of the properties of nanoporous ZnO nanoparticles and measured and quantified an ultralow concentration (ag mL
range) of Aβ
. This PDPP coupled to the nanoporous ZnO-based system is a novel approach to AD diagnosis that might also be useful for the detection of other target biomarkers and clinical applications.


Abiotic reductive deiodination of iodinated organic compounds and X-ray contrast media catalyzed by free corrinoids

Fatima El-Athman, Lorenz Adrian, Martin Jekel, Anke Putschew
PMID: 30640003   DOI: 10.1016/j.chemosphere.2019.01.003

Abstract

Iodinated X-ray contrast media are known for their stability concerning deiodination in the aquatic environment under aerobic conditions. In this study, we demonstrate the abiotic reductive deiodination of the iodinated contrast media iopromide, iopamidol and diatrizoate in the presence of corrinoids. In addition, triiodinated benzoic acid derivatives with iodine atoms bound at different positions were investigated. Corrinoids like cyanocobalamin (vitamin B
) and dicyanocobinamide served as electron shuttles and as catalysts between the reducing agent (e.g., titanium (III) citrate) and the electron accepting iodinated compound. The concentration decrease of the iodinated compounds followed first-order kinetics with rate constant k
depending on the iodinated compound. A linear correlation between the rate of iodide release and the corrinoid concentration was observed, with deiodination rates for dicyanocobinamide twice as high as for vitamin B
. Reducing agents with a less negative standard redox potential like dithiothreitol or cysteine caused slower deiodination as the cobalt center was only reduced to its Co
oxidation state. With a temperature increase from 11 to 23 °C, the concentrations of released iodide doubled. A complete deiodination was only observed for the iodinated contrast media but not for structurally similar iodinated benzoic acid derivatives.


Radiologic assessment of gastric emptying of water-soluble contrast media: New data security from a longitudinal study

M C Niño, L E Ferrer, J C Díaz, D Aguirre, S Pabón, J J Pasternak
PMID: 30424890   DOI: 10.1016/j.redar.2018.08.005

Abstract

Practice guidelines for preoperative fasting have not clearly established the fasting time needed after oral administration of water-soluble contrast media. The aim of this study was to determine the time required for the gastric emptying during the water-soluble contrast media in patients with acute abdominal pain.
This prospective longitudinal study included sixty-eight patients older than 18 years of age with acute abdominal pain, who required a water-soluble contrast media enhanced abdominal computed tomography study. Plain radiographs were obtained hourly until complete the gastric emptying. Patients with probable bowel obstruction were not included in the study.
A total of 31 (45,6%), 54 (79,4%), and 64 (94,1%) patients achieved a complete gastric clearance of barium in 1, 2 and 3 hours, respectively. All patients achieved complete emptying of water-soluble contrast media within 6 hours. Gastric emptying time was not associated with gender (P=0,44), body mass index (P=.35), fasting time prior to water-soluble contrast media intake (P=0,12), administration of opioids in the emergency room (P=0,7), and the presence of comorbidities (P=0,36).
Ninety-four percent of the patients with acute abdominal pain achieved complete gastric emptying within 3hours after the administration of water-soluble contrast media. All of them achieved complete gastric emptying within 6hours. The results suggested 6hours after oral intake of the contrast media is enough to complete transit of water-soluble contrast media through the stomach and avoid unnecessary risks.


Detection of artificial sweeteners and iodinated X-ray contrast media in wastewater via LC-MS/MS and their potential use as anthropogenic tracers in flowing waters

Katja Ribbers, Lutz Breuer, Rolf-Alexander Düring
PMID: 30471499   DOI: 10.1016/j.chemosphere.2018.10.193

Abstract

The detection of wastewater impact on stream chemistry is often hindered by high background concentrations of ubiquitous solutes. In the present study we tested the applicability of artificial sweeteners (AS) and iodinated X-ray contrast media (ICM) as tracers to detect this impact by examining wastewater treatment plant (WWTP) effluents and surface water samples. The developed direct injection LC-MS/MS method enabled the detection of these anthropogenic micropollutants in aqueous samples down to trace level concentrations. The 2-h-composite sampling of WWTP effluent revealed fluctuating ICM concentrations between and within days with highest concentrations at the end of the week. Diatrizoic acid (DTZ) and iopromide (IOP) were the predominant ICM with concentrations up to 7 μg/L. Concentrations of the AS acesulfame (ACE) fluctuated between 0.5 μg/L and 1 μg/L. Concentrations of AS and ICM in surface water were both associated with wastewater impact. DTZ contamination was more widespread whereas some sampling points exhibited a more pronounced contamination with non-ionic ICM. Surface water was frequently contaminated with AS. Particularly ACE was detected in every surface water sample indicating that it is chemically stable and that inputs to the aquatic environment via WWTP effluents are widespread. The broad application of ACE as food additive enables its application as a tracer throughout Germany. Furthermore, the developed LC-MS/MS method enables rapid detection of ACE down to the low ng/L-range. Nonetheless, DTZ or IOP could be used in addition to ACE to verify anthropogenic influences on natural waters.


Catalytic Degradation of Diatrizoate by Persulfate Activation with Peanut Shell Biochar-Supported Nano Zero-Valent Iron in Aqueous Solution

Jian Xu, Xueliang Zhang, Cheng Sun, Huan He, Yuxuan Dai, Shaogui Yang, Yusuo Lin, Xinhua Zhan, Qun Li, Yan Zhou
PMID: 30200550   DOI: 10.3390/ijerph15091937

Abstract

An emerging pollutant, diatrizoate (DTZ) has been frequently detected in aqueous solution. Unique reticular peanut shell biochar (BC)-supported nano zero-valent iron (nZVI) composite (nZVI/BC) was successfully synthesized and used as a catalyst for activating persulfate (PS) to promote the removal of DTZ. The structure and morphology of the nanocomposite materials were characterized by scanning electron microscopy, X-ray diffraction, Brunauer-Emmett-Teller measurements, and Fourier transform infrared spectroscopy. The degradation of DTZ (20 mg L
) was achieved by activating PS with the nanocomposite material. The removal of DTZ reached nearly 100% using 25 mM PS and 0.45 g L
nZVI/2BC (mass ratio of nZVI and BC at 1:2) nanocomposite material at pH 3.0 and 25 °C. Influencing factors, such as dosages of nZVI/2BC and PS, temperature, and pH were also investigated. The mechanisms of PS activation with nZVI/2BC were discussed, including BC property, electron transfer, and the identification of free radicals in the reaction. The findings demonstrated that nZVI/BC-PS (peanut shell BC-supported nZVI activating PS) is a promising material for the treatment of refractory organic pollutants.


Radiocontrast Agent Diatrizoic Acid Induces Mitophagy and Oxidative Stress via Calcium Dysregulation

Dakota B Ward, Kathleen C Brown, Monica A Valentovic
PMID: 31438500   DOI: 10.3390/ijms20174074

Abstract

Contrast-induced acute kidney injury (CI-AKI) is the third most common cause of hospital associated kidney damage. Potential mechanisms of CI-AKI may involve diminished renal hemodynamics, inflammatory responses, and direct cytotoxicity. The hypothesis for this study is that diatrizoic acid (DA) induces direct cytotoxicity to human proximal tubule (HK-2) cells via calcium dysregulation, mitochondrial dysfunction, and oxidative stress. HK-2 cells were exposed to 0-30 mg I/mL DA or vehicle for 2-24 h. Conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and trypan blue exclusion indicated a decrease in mitochondrial and cell viability within 2 and 24 h, respectively. Mitochondrial dysfunction was apparent within 8 h post exposure to 15 mg I/mL DA as shown by Seahorse XF cell mito and Glycolysis Stress tests. Mitophagy was increased at 8 h by 15 mg I/mL DA as confirmed by elevated LC3BII/I expression ratio. HK-2 cells pretreated with calcium level modulators BAPTA-AM, EGTA, or 2-aminophenyl borinate abrogated DA-induced mitochondrial damage. DA increased oxidative stress biomarkers of protein carbonylation and 4-hydroxynonenol (4HNE) adduct formation. Caspase 3 and 12 activation was induced by DA compared to vehicle at 24 h. These studies indicate that clinically relevant concentrations of DA impair HK-2 cells by dysregulating calcium, inducing mitochondrial turnover and oxidative stress, and activating apoptosis.


Remote loading of liposomes with a

Gokce Engudar, Henrik Schaarup-Jensen, Frederikke P Fliedner, Anders E Hansen, Paul Kempen, Rasmus I Jølck, Andreas Kjæer, Thomas L Andresen, Mads H Clausen, Andreas I Jensen, Jonas R Henriksen
PMID: 30613265   DOI: 10.7150/thno.26706

Abstract

Long circulating liposomes entrapping iodinated and radioiodinated compounds offer a highly versatile theranostic platform. Here we report a new methodology for efficient and high-yield loading of such compounds into liposomes, enabling CT/SPECT/PET imaging and
I-radiotherapy.
The CT contrast agent diatrizoate was synthetically functionalized with a primary amine, which enabled its remote loading into PEGylated liposomes by either an ammonium sulfate- or a citrate-based pH transmembrane gradient. Further, the amino-diatrizoate was radiolabeled with either
I (t
= 4.18 days) for PET or
I (t
= 59.5 days) for SPECT, through an aromatic Finkelstein reaction.
Quantitative loading efficiencies (>99%) were achieved at optimized conditions. The
I-labeled compound was remote-loaded into liposomes, with an overall radiolabeling efficiency of 77 ± 1%, and imaged
in a CT26 murine colon cancer tumor model by PET/CT. A prolonged blood circulation half-life of 19.5 h was observed for the radiolabeled liposomes, whereas injections of the free compound were rapidly cleared. Lower accumulation was observed in the spleen, liver, kidney and tumor than what is usually seen for long-circulating liposomes.
The lower accumulation was interpreted as release of the tracer from the liposomes within these organs after accumulation. These results may guide the design of systems for controlled release of remote loadable drugs from liposomes.


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